3-Fluoro-4-morpholin-4-ylbenzaldehyde CAS number
3-Fluoro-4-morpholin-4-ylbenzaldehyde CAS number
An In-depth Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde
3-Fluoro-4-morpholin-4-ylbenzaldehyde is a substituted aromatic aldehyde that holds significant interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive aldehyde group with a morpholine moiety and a fluorine substituent, make it a valuable building block for the synthesis of novel bioactive compounds. The presence of the fluorine atom can modulate the physicochemical properties of derivative molecules, such as metabolic stability and binding affinity, which are critical considerations in drug design. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and safety considerations for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Fluoro-4-morpholin-4-ylbenzaldehyde is presented below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 495404-90-5 | [1][2] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [2][3] |
| Molecular Weight | 209.22 g/mol | [2][3] |
| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Appearance | Not specified, likely a solid | |
| Solubility | Not specified, likely soluble in organic solvents |
Synthesis
Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde from 3,4-difluorobenzaldehyde and morpholine.
Materials and Reagents:
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3,4-Difluorobenzaldehyde
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Morpholine
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Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
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Dimethylformamide (DMF) or another polar aprotic solvent (e.g., DMSO)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and ethyl acetate for chromatography elution
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 equivalent), morpholine (1.1-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).
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Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reactants and form a stirrable suspension.
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Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Fluoro-4-morpholin-4-ylbenzaldehyde.
Safety Precautions:
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All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Morpholine is a corrosive and flammable liquid. Handle with care.
-
DMF is a skin and eye irritant. Avoid inhalation and skin contact.
Caption: Workflow for the proposed synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde.
Applications in Research and Drug Development
3-Fluoro-4-morpholin-4-ylbenzaldehyde is a versatile intermediate for the synthesis of a wide range of molecular scaffolds with potential therapeutic applications. The aldehyde functional group can undergo various chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to introduce diverse functionalities.
Potential Therapeutic Areas:
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Oncology: The morpholine moiety is present in several approved anticancer drugs, such as gefitinib and linezolid. This scaffold can be utilized to synthesize novel kinase inhibitors or other targeted anticancer agents.
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Infectious Diseases: The structural similarity to intermediates of antibiotics like linezolid suggests its potential use in developing new antibacterial agents.[4]
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Inflammatory Diseases: Related benzaldehyde derivatives have been used to synthesize compounds with anti-inflammatory properties.[5]
Caption: The logical flow of utilizing 3-Fluoro-4-morpholin-4-ylbenzaldehyde in a drug discovery program.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Fluoro-4-morpholin-4-ylbenzaldehyde was not found, a hazard assessment can be made based on structurally related compounds such as 3-chloro-4-fluorobenzaldehyde and other fluorinated benzaldehydes.[6][7][8][9][10]
Potential Hazards:
| Hazard Class | Description |
| Skin Corrosion/Irritation | May cause skin irritation.[8][11] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[8][11] |
| Respiratory Irritation | May cause respiratory irritation.[8][11] |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
Recommended Handling Precautions:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
This technical guide provides a foundational understanding of 3-Fluoro-4-morpholin-4-ylbenzaldehyde for researchers and professionals. The information on its properties, synthesis, and potential applications should facilitate its use in the design and development of new chemical entities with therapeutic potential. Always consult a comprehensive and up-to-date Safety Data Sheet before handling any chemical.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 3-Fluoro-4-(4-morpholinyl)benzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde | CAS#:1696721-44-4 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. echemi.com [echemi.com]
- 11. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
